1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a chlorothiophene ring, a methoxyethyl group, and a trifluoromethylphenyl urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps:
Formation of the Chlorothiophene Intermediate: The initial step involves the chlorination of thiophene to produce 5-chlorothiophene. This can be achieved using chlorinating agents such as sulfuryl chloride under controlled conditions.
Methoxyethylation: The chlorothiophene intermediate is then reacted with 2-methoxyethylamine to introduce the methoxyethyl group. This step often requires a base such as sodium hydride to facilitate the nucleophilic substitution reaction.
Urea Formation: The final step involves the reaction of the methoxyethylated chlorothiophene with 2-(trifluoromethyl)phenyl isocyanate to form the desired urea compound. This reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the urea moiety to an amine.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The trifluoromethylphenyl urea moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-phenylurea: Similar structure but lacks the trifluoromethyl group.
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which can significantly enhance its biological activity and stability compared to similar compounds. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound’s interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N2O2S/c1-23-11(12-6-7-13(16)24-12)8-20-14(22)21-10-5-3-2-4-9(10)15(17,18)19/h2-7,11H,8H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUZBJSNHKALQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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